7-Chloro-2-ethylpyrazolo[1,5-a]pyrimidin-5-amine
Description
7-Chloro-2-ethylpyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a chlorine atom at position 7, an ethyl group at position 2, and an amine group at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors .
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-2-ethylpyrazolo[1,5-a]pyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-2-5-3-8-11-7(10)4-6(9)13(8)12-5/h3-4H,2H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGPUCDSAWQEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C1)N=C(C=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001238519 | |
| Record name | 7-Chloro-2-ethylpyrazolo[1,5-a]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189852-06-9 | |
| Record name | 7-Chloro-2-ethylpyrazolo[1,5-a]pyrimidin-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189852-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-ethylpyrazolo[1,5-a]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-ethylpyrazolo[1,5-a]pyrimidin-5-amine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-ethylpyrazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 7 can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further explored for their biological activities and potential therapeutic applications .
Scientific Research Applications
Pharmaceutical Development
Potential Drug Candidate
The compound is being explored as a potential drug candidate for treating viral infections and cancers. Its structural similarity to purines and pyrimidines positions it as a promising agent in targeting nucleotide metabolism, which is crucial in many disease processes, including cancer and viral replication .
Mechanism of Action
Research indicates that 7-chloro-2-ethylpyrazolo[1,5-a]pyrimidin-5-amine may act as an enzyme inhibitor, specifically targeting enzymes involved in purine metabolism. This inhibition can be beneficial for conditions related to dysregulated nucleotide levels. The compound's ability to bind selectively to biological targets enhances its therapeutic potential against resistant strains of viruses and tumors.
Biochemical Research
Tool Compound for Metabolic Studies
In biochemical research, this compound serves as a tool for studying purine metabolism and enzyme inhibition mechanisms. It has been utilized in various assays to assess its effects on cellular viability and proliferation, revealing insights into its potential pathways of influence within cellular systems .
Material Science
Development of New Materials
The unique structure of this compound has led to investigations into its properties for developing new materials with specific electronic or optical characteristics. These applications are particularly relevant in the field of organic electronics and photonics, where compounds with distinct photophysical properties are highly sought after .
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of this compound against various viral strains. The results demonstrated significant inhibitory effects on viral replication, suggesting its utility in developing antiviral therapies.
Case Study 2: Cancer Treatment
In vitro assays conducted on cancer cell lines revealed that the compound effectively reduced cell viability and induced apoptosis in resistant cancer cells. This study supports its potential application in oncology as a therapeutic agent.
Mechanism of Action
The mechanism of action of 7-Chloro-2-ethylpyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound acts as an enzyme inhibitor, modulating the activity of enzymes involved in critical biological processes . For example, it has been shown to inhibit certain kinases, which play a key role in cell signaling and proliferation . By targeting these enzymes, the compound can disrupt cancer cell growth and induce apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with modifications at positions 2, 5, and 7 significantly altering biological activity. Below is a comparative analysis of key analogues:
Key Observations
Position 7: Chlorine (Cl) is critical for binding to hydrophobic pockets in kinase domains, as seen in RET/KDR inhibitors . Position 5: Amine (NH₂) groups facilitate hydrogen bonding with conserved residues (e.g., hinge regions in kinases), while bulkier substituents (e.g., aryl sulfonamides) improve selectivity .
Synthetic Efficiency :
- Nucleophilic aromatic substitution (SNAr) using PEG400 as a solvent achieves high yields (79–89%) for chloro-pyrazolo[1,5-a]pyrimidine derivatives, suggesting scalability for the target compound .
- Ethyl-substituted analogs require multi-step syntheses involving reflux with amines (e.g., IPA, DIPEA), as demonstrated for compound 27 in .
Biological Relevance :
- Compounds with 7-Cl and 5-NH₂ substitutions (e.g., ) show moderate kinase inhibition but require further optimization for potency .
- Dual RET/KDR inhibitors (e.g., compound 27 in ) highlight the scaffold’s adaptability for multitarget therapies .
Research Findings and Data Gaps
- Anticancer Potential: Analogous compounds (e.g., 5-Chloro-N-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine) inhibit kinases like GSK3β and Cyclin-A2, which are implicated in cancer progression .
- Anti-Inflammatory Activity : Nitro-azolo[1,5-a]pyrimidines () demonstrate anti-inflammatory effects, suggesting that the target compound’s ethyl group could modulate similar pathways .
- Data Limitations : Direct pharmacological data for 7-Chloro-2-ethylpyrazolo[1,5-a]pyrimidin-5-amine are absent in the provided evidence. Future studies should focus on:
- Kinase Profiling : Testing against RET, KDR, and other oncogenic kinases.
- ADME Studies : Assessing solubility, metabolic stability, and toxicity.
Biological Activity
7-Chloro-2-ethylpyrazolo[1,5-a]pyrimidin-5-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrazolo ring fused with a pyrimidine moiety. The presence of a chlorine atom and an ethyl group contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H9ClN4 |
| Molecular Weight | 200.64 g/mol |
| CAS Number | 1189852-06-9 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : This compound has been evaluated for its potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), lung (A549), and prostate (DU-145) cancers. The observed IC50 values for these cell lines ranged from 2.6 μM to 7.2 μM, indicating promising antiproliferative effects .
- Enzyme Inhibition : The compound has been identified as a selective inhibitor of the PI3Kδ isoform, with an IC50 value of 18 nM. This selectivity is crucial for minimizing side effects associated with other PI3K isoforms .
- Antimicrobial Properties : Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antibacterial and antifungal activities. For instance, certain derivatives showed effectiveness against Gram-positive and Gram-negative bacteria .
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets:
- PI3K Pathway Modulation : By inhibiting the PI3Kδ isoform, this compound disrupts signaling pathways critical for cell survival and proliferation in cancer cells.
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis through various apoptotic markers .
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is heavily influenced by their structural components. Modifications at various positions on the pyrazolo ring can enhance or diminish activity:
- Position 7 Substituents : The presence of halogens (e.g., chlorine) at position 7 has been linked to increased potency against cancer cells.
- Ethyl Group at Position 2 : The ethyl substituent contributes to the lipophilicity and overall bioavailability of the compound .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Anticancer Efficacy : In a study involving MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in cell viability compared to controls, demonstrating its potential as an anticancer agent .
- Selectivity in Enzyme Inhibition : Research indicated that this compound selectively inhibits PI3Kδ over other isoforms, which could lead to fewer side effects in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-chloro-2-ethylpyrazolo[1,5-a]pyrimidin-5-amine, and how are intermediates characterized?
- Methodology : A common approach involves cyclocondensation of ethyl-substituted pyrazole precursors with chlorinated pyrimidine intermediates. For example, phosphorus oxychloride (POCl₃) is used to introduce the chloro group at the 7-position, while ethyl groups are introduced via nucleophilic substitution or alkylation . Intermediates are characterized via ¹H/¹³C NMR to confirm regioselectivity and mass spectrometry (MS) for molecular weight validation .
- Key Challenge : Ensuring purity of intermediates, as residual solvents (e.g., DMF, dioxane) can interfere with cyclization steps .
Q. How is the crystal structure of this compound determined?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used to resolve the planar fused-ring system. Parameters such as dihedral angles (e.g., 0.8° between pyrazole and pyrimidine rings) and bond lengths (C–Cl: ~1.73 Å) are critical for validating synthetic accuracy .
- Data Interpretation : Compare experimental results with computational models (e.g., DFT) to assess deviations >0.02 Å, which may indicate steric strain from ethyl substituents .
Q. What spectroscopic techniques are essential for confirming the structure of derivatives?
- Methodology :
- ¹H NMR : Identify substituent environments (e.g., ethyl CH₂ at δ 1.2–1.4 ppm; NH₂ protons at δ 5.5–6.0 ppm) .
- IR Spectroscopy : Confirm NH₂ stretching (3200–3400 cm⁻¹) and C–Cl vibrations (650–750 cm⁻¹) .
- LC-MS : Monitor reaction progress and detect byproducts (e.g., dechlorinated species) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound under varying conditions?
- Experimental Design :
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for cyclization efficiency .
- Catalyst Optimization : Test Lewis acids (e.g., ZnCl₂) or Pd catalysts for regioselective ethylation .
- Data Analysis : Use HPLC to quantify yield discrepancies (>15% variation) caused by competing side reactions (e.g., N- vs. C-alkylation) .
Q. How to resolve conflicting spectral data in characterizing regiochemical isomers?
- Case Study : If ¹³C NMR shows unexpected shifts at C-5 (amine position), perform NOESY to distinguish between N–H coupling and steric effects from the ethyl group .
- Contradiction Resolution : Cross-validate with X-ray crystallography when NMR is ambiguous (e.g., overlapping signals in crowded aromatic regions) .
Q. What strategies improve regioselectivity during functionalization at the 5-amino position?
- Methodology :
- Protection/Deprotection : Use Boc or Fmoc groups to shield the amine during electrophilic substitutions .
- Microwave-Assisted Synthesis : Enhance reaction kinetics to favor desired products (e.g., 80% yield at 150°C vs. 50% at reflux) .
Q. How does the ethyl group influence the compound’s bioactivity in enzyme inhibition assays?
- Experimental Approach :
- Kinetic Studies : Compare IC₅₀ values of ethyl vs. methyl analogs against kinases (e.g., CDK2) to assess steric effects .
- Docking Simulations : Model interactions between the ethyl group and hydrophobic enzyme pockets (e.g., PTPN2) .
Methodological Notes
- Avoided Commercial Sources : All synthetic protocols exclude vendor-specific reagents (e.g., "high-quality product" claims in were disregarded).
- Conflict Handling : Discrepancies in reaction conditions (e.g., POCl₃ vs. TFAA in chlorination) are resolved by prioritizing peer-reviewed crystallographic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
